LCAHA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LCAHA (LCA hydroxyamide) is a deubiquitinase USP2a inhibitor . It has IC50s of 9.7 μM and 3.7μM in Ub-AMC Assay and Di-Ub Assay, respectively . This compound destabilizes Cyclin D1 and induces G0/G1 arrest by inhibiting deubiquitinase USP2a .

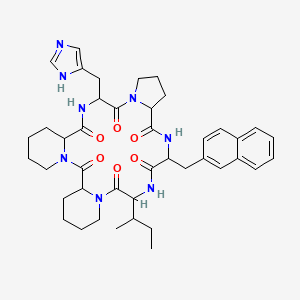

Molecular Structure Analysis

The molecular formula of this compound is C24H41NO3 . It has a molecular weight of 391.59 . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

This compound is a solid compound . It has a solubility of 45 mg/mL in DMSO . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .科学研究应用

工程应用中的优化

LCAHA,一种多策略增强型混合人工蜂鸟算法,在解决优化问题方面表现出竞争力 {svg_1}. 它在工程应用中特别有用,因为需要在探索和利用能力之间取得平衡 {svg_2}.

正弦混沌映射策略初始化

This compound 使用正弦混沌映射策略进行初始化,以获得具有更好遍历性的种群 {svg_3}. 这增强了种群的多样性并控制了早熟收敛 {svg_4}.

Lévy 飞行策略

在 this compound 中引入 Lévy 飞行可以提高种群的多样性,控制早熟收敛,并增强种群的稳定性 {svg_5}. 这种策略在优化问题中特别有用,在这些问题中,多样化的解决方案空间是有益的 {svg_6}.

交叉和更新觅食策略

This compound 引入了两种新策略:交叉觅食和更新觅食 {svg_7}. 这些策略增强了算法的探索和开发能力,使其在寻找最优解方面更有效 {svg_8}.

性能测试

This compound 的性能已在各种经典测试套件和工程优化案例中进行了测试 {svg_9}. 数值实验结果表明,this compound 在解决具有挑战性的优化问题方面提供了非常有希望的数值结果 {svg_10}.

航天器轨迹优化

This compound 已应用于两个航天器轨迹优化案例 {svg_11}. 实验结果证明了 this compound 在解决实际应用中的适用性和潜力 {svg_12}.

作用机制

Target of Action

Lithocholic Acid Hydroxyamide (LCAHA) primarily targets the deubiquitinase USP2a . USP2a is a deubiquitinase responsible for the stabilization of cyclin D1, a crucial regulator of cell-cycle progression and a proto-oncoprotein overexpressed in numerous cancer types .

Mode of Action

This compound inhibits USP2a, leading to a significant destabilization of cyclin D1 . This inhibition is independent of the Akt/GSK3β pathway . The destabilization of cyclin D1 is a result of this compound’s interaction with its primary target, USP2a .

Biochemical Pathways

The inhibition of USP2a by this compound affects the cell cycle progression. Specifically, it induces a G0/G1 arrest . This means that the cells are halted in the G0/G1 phase of the cell cycle, preventing them from progressing to the DNA synthesis (S) phase. This effect on the cell cycle is a direct downstream consequence of cyclin D1 destabilization .

Pharmacokinetics

Its bioavailability is suggested by its ability to inhibit the growth of cyclin d1-dependent cells at submicromolar concentrations .

Result of Action

The molecular effect of this compound’s action is the destabilization of cyclin D1, a protein crucial for cell cycle progression . On a cellular level, this leads to the inhibition of growth in cyclin D1-dependent cells . Importantly, this growth-inhibitory activity of this compound is independent of the p53 status of the cells .

安全和危害

生化分析

Biochemical Properties

LCAHA interacts with USP2a, a deubiquitinase responsible for the stabilization of cyclin D1 . Cyclin D1 is a crucial regulator of cell-cycle progression and a proto-oncoprotein overexpressed in numerous cancer types . The interaction between this compound and USP2a leads to the destabilization of cyclin D1 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of cyclin D1-expressing cells at submicromolar concentrations . It does not affect the growth of cyclin D1-negative cells . The growth-inhibitory activity of this compound is independent of the p53 status .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting USP2a, leading to a significant Akt/GSK3β-independent destabilization of cyclin D1 . This destabilization does not change the expression of p27, another crucial regulator of cell-cycle progression .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits the growth of cyclin D1-dependent cells at submicromolar concentrations .

Metabolic Pathways

It is known that this compound interacts with USP2a, which plays a role in the ubiquitin-proteasome pathway .

属性

CAS 编号 |

117094-40-3 |

|---|---|

分子式 |

C24H41NO3 |

分子量 |

391.596 |

IUPAC 名称 |

Lithocholic acid hydroxyamide |

InChI |

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16?,17-,18+,19-,20+,21+,23+,24-/m1/s1 |

InChI 键 |

WZXAGWREMCSWMF-YPLGJCPNSA-N |

SMILES |

O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@H](C)CCC(NO)=O)CC[C@@]4([H])[C@]3([H])CCC2C1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LCAHA |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How has the LCAHa malate dehydrogenase (MalDH) evolved differently in the three Halobacteria orders?

A: Since the this compound MalDH, various evolutionary processes have shaped the MalDH enzymes in the Halobacteriales, Haloferacales, and Natrialbales orders. These processes include amino acid replacements, gene duplications, gene losses, and even horizontal gene transfers. These events have resulted in significant variations in the enzymes' solubility, stability, and catalytic properties, reflecting adaptations to the diverse environments inhabited by these halophilic archaeal orders [, ].

Q2: What insights do resurrected ancestral MalDHs provide into halophilic protein adaptation?

A: By resurrecting nine ancestral MalDHs, including the this compound, researchers could compare their biochemical properties to those of modern halobacterial MalDHs [, ]. This comparison unveiled a potential stability trade-off: as these enzymes adapted to new, diverse environments, they might have gained new properties at the cost of decreased stability in other conditions. This finding suggests a dynamic interplay between stability and functional diversification during the evolution of halophilic proteins in Archaea.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)

![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)

![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)